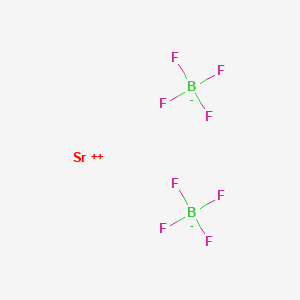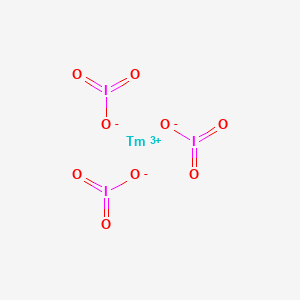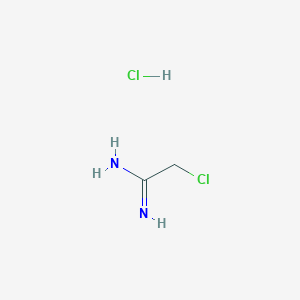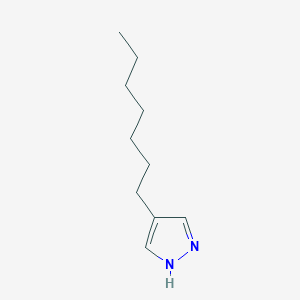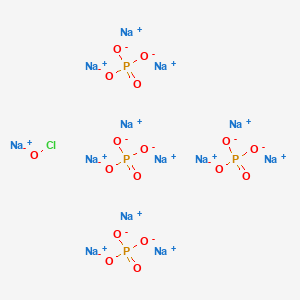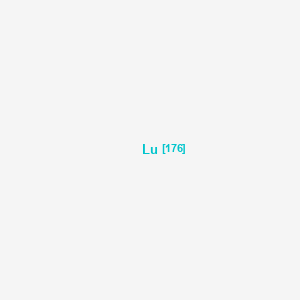
Lutetium-176
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutetium-176 is a rare radioactive isotope of the element lutetium, which has 71 protons and 105 neutrons. It is a beta-emitting isotope, which means it emits high-energy electrons when it decays. Lutetium-176 has a half-life of 3.78 x 10^10 years, which makes it useful for various scientific research applications.
Mecanismo De Acción
Lutetium-176 decays by beta emission, which means it emits high-energy electrons. These electrons can penetrate tissue and cause damage to cells. In radionuclide therapy, lutetium-177 is used to deliver targeted radiation to cancer cells. The beta particles emitted by lutetium-177 penetrate the tumor cells and cause damage, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Lutetium-176 does not have any known biochemical or physiological effects on the human body. However, its decay product lutetium-177 is used in targeted radionuclide therapy for cancer treatment. The beta particles emitted by lutetium-177 can cause damage to healthy cells as well as cancer cells, leading to side effects such as nausea, vomiting, and bone marrow suppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using lutetium-176 in lab experiments include its long half-life, which allows for long-term studies, and its high purity, which ensures accurate results. However, the limitations of using lutetium-176 include its rarity and high cost, which may limit its availability for certain experiments.
Direcciones Futuras
For research on lutetium-176 include the development of new methods for synthesizing and separating lutetium-176, the study of its potential applications in nuclear physics and materials science, and the exploration of its use in targeted radionuclide therapy for cancer treatment. Additionally, further research is needed to better understand the biochemical and physiological effects of lutetium-177 in cancer treatment and to develop new therapies with fewer side effects.
Métodos De Síntesis
Lutetium-176 is produced by neutron activation of natural lutetium-175. This can be achieved by exposing natural lutetium to a neutron flux in a nuclear reactor. The neutron captures a proton in the nucleus of the lutetium-175 atom, converting it into lutetium-176. The resulting lutetium-176 isotope can then be separated from other isotopes of lutetium using various chemical and physical separation methods.
Aplicaciones Científicas De Investigación
Lutetium-176 has various scientific research applications, including geochronology, nuclear waste management, and medical imaging. In geochronology, lutetium-176 is used to determine the age of rocks and minerals by measuring the ratio of lutetium-176 to hafnium-176. This technique is known as the Lu-Hf dating method and is used to study the evolution of the Earth's crust and mantle.
In nuclear waste management, lutetium-176 is used as a tracer to study the behavior of radioactive waste in geological repositories. It is also used in medical imaging, specifically in positron emission tomography (PET) scans. Lutetium-176 is used as a source of positron-emitting lutetium-177, which is used in targeted radionuclide therapy for cancer treatment.
Propiedades
Número CAS |
14452-47-2 |
|---|---|
Nombre del producto |
Lutetium-176 |
Fórmula molecular |
Lu |
Peso molecular |
175.94269 g/mol |
Nombre IUPAC |
lutetium-176 |
InChI |
InChI=1S/Lu/i1+1 |
Clave InChI |
OHSVLFRHMCKCQY-OUBTZVSYSA-N |
SMILES isomérico |
[176Lu] |
SMILES |
[Lu] |
SMILES canónico |
[Lu] |
Sinónimos |
176Lu radioisotope Lu-176 radioisotope Lutetium-176 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



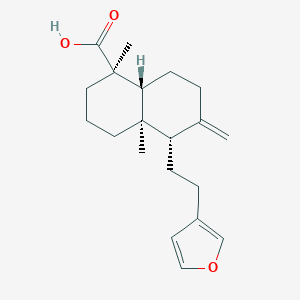
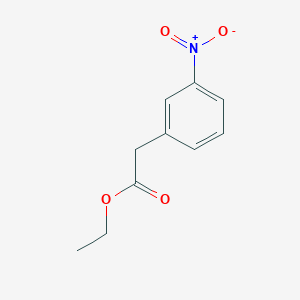
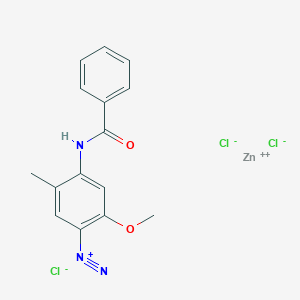
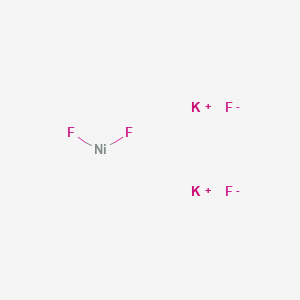
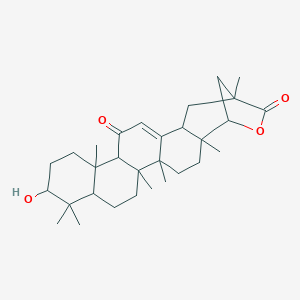
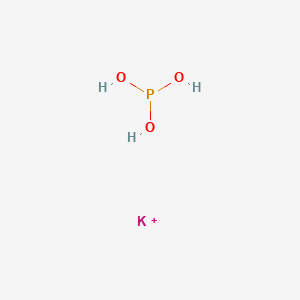
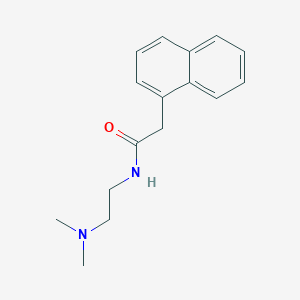
![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)
